molecular formula C9H12N2O2S B14449015 2-Nitro-4-[(propan-2-yl)sulfanyl]aniline CAS No. 75794-22-8

2-Nitro-4-[(propan-2-yl)sulfanyl]aniline

Cat. No.: B14449015
CAS No.: 75794-22-8
M. Wt: 212.27 g/mol
InChI Key: WSARNJHRJTWPIU-UHFFFAOYSA-N
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Description

2-Nitro-4-[(propan-2-yl)sulfanyl]aniline is an aromatic amine derivative featuring a nitro group (-NO₂) at the 2-position and a propan-2-ylsulfanyl (-S-C₃H₇) substituent at the 4-position of the aniline ring. The nitro group is strongly electron-withdrawing, while the sulfanyl group exhibits weak electron-donating properties due to sulfur’s lone pairs.

Properties

CAS No.

75794-22-8

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

2-nitro-4-propan-2-ylsulfanylaniline

InChI

InChI=1S/C9H12N2O2S/c1-6(2)14-7-3-4-8(10)9(5-7)11(12)13/h3-6H,10H2,1-2H3

InChI Key

WSARNJHRJTWPIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=CC(=C(C=C1)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-[(propan-2-yl)sulfanyl]aniline typically involves a multi-step process One common method starts with the nitration of aniline to form 2-nitroanilineThe reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance yield and purity. Industrial methods may also incorporate advanced purification techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-[(propan-2-yl)sulfanyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).

Major Products Formed

Scientific Research Applications

2-Nitro-4-[(propan-2-yl)sulfanyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Nitro-4-[(propan-2-yl)sulfanyl]aniline involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfanyl group can also participate in redox reactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Nitro-4-(trifluoromethyl)aniline

  • Structure : Substitutes the sulfanyl group with a trifluoromethyl (-CF₃) group at position 4.
  • Electronic Effects : The -CF₃ group is a stronger electron-withdrawing substituent than -S-C₃H₇, leading to reduced electron density on the aromatic ring.
  • Applications: Used in dye intermediates and pharmaceuticals. Spectroscopic studies (IR, NMR) for similar nitroanilines reveal distinct absorption bands attributed to -NO₂ and -CF₃ groups .
  • Hazards : Aromatic nitro compounds often exhibit toxicity; the absence of a sulfanyl group may reduce thiophilicity compared to the target compound.

4-{[4-(Propan-2-yl)phenyl]sulfanyl}aniline

  • Structure : Features a sulfanyl group bridging two aromatic rings, with a propan-2-yl group on the adjacent phenyl ring.
  • Steric and Electronic Effects : The extended conjugated system may enhance stability, while the bulky propan-2-yl group increases steric hindrance.

N,N-Diisopropylaniline

  • Structure : Replaces the nitro and sulfanyl groups with two isopropyl (-C₃H₇) groups on the amine.
  • Electronic Effects : The tertiary amine structure eliminates conjugation between the amine and aromatic ring, reducing reactivity toward electrophilic substitution.

4-Nitro-aniline-2-sulfonic Acid

  • Structure : Substitutes the sulfanyl group with a sulfonic acid (-SO₃H) group at position 2.
  • Solubility and Reactivity : The sulfonic acid group enhances hydrophilicity and acidity (pKa ~1), contrasting with the lipophilic sulfanyl group in the target compound.
  • Applications : Widely used in azo dyes; the nitro-sulfonic acid combination enables strong chromophore formation .

Data Table: Key Properties of Comparable Compounds

Compound Name Substituents Molecular Formula Key Properties References
2-Nitro-4-[(propan-2-yl)sulfanyl]aniline -NO₂ (2), -S-C₃H₇ (4) C₉H₁₂N₂O₂S Moderate polarity, weak H-bond donor Inferred
2-Nitro-4-(trifluoromethyl)aniline -NO₂ (2), -CF₃ (4) C₇H₅F₃N₂O₂ High electron deficiency, low solubility
4-{[4-(Propan-2-yl)phenyl]sulfanyl}aniline -S-C₆H₄-C₃H₇ (4) C₁₅H₁₇NS Extended conjugation, steric bulk
N,N-Diisopropylaniline -N(C₃H₇)₂ C₁₂H₁₉N Lipophilic, low reactivity
4-Nitro-aniline-2-sulfonic Acid -NO₂ (4), -SO₃H (2) C₆H₆N₂O₅S Highly acidic, water-soluble

Research Findings and Implications

  • Spectroscopic Characterization: For nitroaniline derivatives, IR spectra typically show N-H stretches (~3400 cm⁻¹) and NO₂ asymmetric/symmetric vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) . The sulfanyl group’s C-S stretch (~700 cm⁻¹) may appear in the target compound.
  • Crystallography : SHELX software (e.g., SHELXL) is widely used for refining nitroaromatic structures, highlighting the importance of hydrogen bonding (e.g., O-H⋯O/N interactions) in crystal packing .
  • Hazard Assessment: Structural similarity analysis (e.g., SIN List) suggests nitroanilines may share toxicity profiles with carcinogenic aromatic amines, though substituents like -S-C₃H₇ could modulate bioactivity .

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